3-Bromo-4,5-dimethoxybenzoic acid
Overview
Description
The compound of interest, 3-Bromo-4,5-dimethoxybenzoic acid, is a brominated and methoxylated derivative of benzoic acid. While the specific compound is not directly discussed in the provided papers, related compounds and their properties, synthesis, and applications are explored, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related brominated benzoic acid derivatives is well-documented. For instance, the synthesis of 3-bromo-5-iodobenzoic acid is achieved through the coordination with uranyl units to form a one-dimensional polymer, which is then assembled into a three-dimensional network via halogen-bonding interactions . Another synthesis approach is the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further modified through palladium-catalyzed cross-coupling reactions . These methods suggest potential pathways for synthesizing the compound of interest by adapting the bromination and functional group manipulation strategies.
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential structure of 3-Bromo-4,5-dimethoxybenzoic acid. For example, the crystal structure of 3,4-dimethoxybenzoic acid shows that it forms hydrogen-bonded dimers , which could imply that the compound of interest may also exhibit similar dimerization tendencies due to the presence of methoxy groups. Additionally, the structure of lanthanide complexes with 2-bromo-5-methoxybenzoic acid reveals a one-dimensional chain formation through weak hydrogen bond interactions , suggesting that the bromo and methoxy substituents play a significant role in the molecular assembly.
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives is highlighted in several studies. The bromo derivative of 3,5-dihydroxybenzoic acid is used in molecular recognition studies with N-donor compounds, forming various hydrogen-bonded networks . This indicates that the bromo substituent in the compound of interest may also engage in similar interactions. Furthermore, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid involves multiple steps, including nitration, methoxyl substitution, and reduction, which could be relevant for modifying the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are diverse. The luminescent and vibrational properties of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid are affected by halogen-bonding interactions . Similarly, the thermodynamic properties and luminescence behaviors of lanthanide complexes with 2-bromo-5-methoxybenzoic acid are characterized, providing data on thermal stability and light-emitting properties . These findings suggest that 3-Bromo-4,5-dimethoxybenzoic acid may also exhibit unique physical and chemical properties influenced by its bromo and methoxy groups.
Scientific Research Applications
Safety And Hazards
The safety data sheet for 3-Bromo-4,5-dimethoxybenzoic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-bromo-4,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODURELBYVOPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384740 | |
Record name | 3-bromo-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dimethoxybenzoic acid | |
CAS RN |
20731-48-0 | |
Record name | 3-bromo-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4,5-dimethoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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